Technical Guide: Physicochemical Properties of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
Technical Guide: Physicochemical Properties of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of the compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (CAS No: 16135-41-4). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document primarily presents computationally predicted properties sourced from comprehensive chemical databases. These properties are essential for researchers engaged in drug discovery and development, offering foundational information for further investigation. This guide also outlines general experimental protocols for determining key physicochemical parameters and highlights the current gaps in knowledge regarding this specific molecule.
Chemical Identity
IUPAC Name: 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]
Synonyms: 6,7-dimethoxyisochroman-3-one, 6,7-dimethoxy-1,4-dihydroisochromen-3-one, 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-[1]
Molecular Formula: C₁₁H₁₂O₄[1]
Chemical Structure:
Physicochemical Properties
The following table summarizes the available computed physicochemical data for 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. It is critical to note that these are predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 208.07355886 Da | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Complexity | 241 | PubChem[1] |
Spectroscopic Data
While specific spectral data with peak assignments are not available in the public domain, the PubChem database indicates the existence of the following spectral information:
-
Infrared (IR) Spectra: References to FTIR spectra, including techniques like KBr wafer and ATR-Neat, are available.[1]
-
Nuclear Magnetic Resonance (NMR) Spectra: The availability of ¹H NMR and ¹³C NMR spectra is noted.[1]
-
Mass Spectrometry (MS): MS-MS data is referenced.[1]
Researchers requiring detailed spectroscopic analysis would need to perform these experiments or acquire the data from the listed sources.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one are not available in the literature. However, standard methodologies can be applied.
General Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental characterization of a novel compound.
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Melting Point Determination
A standard method for determining the melting point involves using a calibrated melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Solubility Assessment
The solubility of the compound would be determined in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. A common method involves adding a known excess of the solid compound to a fixed volume of the solvent. The mixture is agitated until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Biological Activity and Signaling Pathways
A comprehensive search of the available scientific literature did not yield any specific studies on the biological activity or signaling pathways associated with 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. While research exists on the biological activities of other isochromanone derivatives, this information cannot be directly extrapolated to the title compound without experimental validation.
Conclusion
6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a compound for which a significant amount of fundamental physicochemical data remains to be experimentally determined. The available computed data provides a theoretical baseline for researchers. Further experimental work is necessary to elucidate its precise physical properties, which are critical for its potential applications in drug development and other scientific fields. The absence of biological activity data also represents a significant knowledge gap, indicating an opportunity for future research to explore the pharmacological potential of this molecule.
